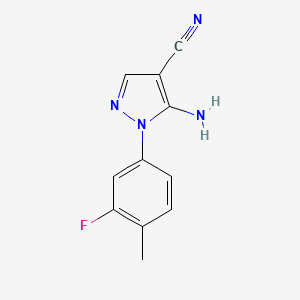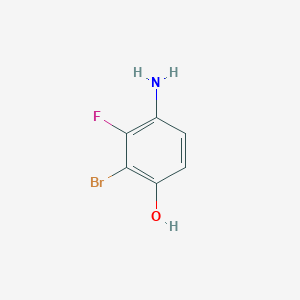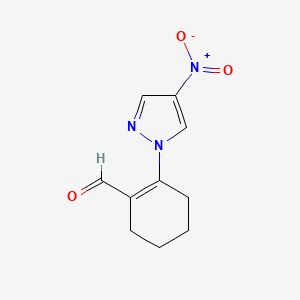
2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde
Overview
Description
“2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde” is a chemical compound with the molecular formula C10H11N3O3 . It is a versatile material with diverse applications in scientific research.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of “2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde” is characterized by a pyrazole ring attached to a cyclohexene ring with a carbaldehyde group . The unique structure allows for intricate reactions, making it valuable in drug development, organic synthesis, and material science.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde” include a molecular weight of 221.21, a predicted density of 1.42±0.1 g/cm3, and a predicted boiling point of 297.5±40.0 °C .Scientific Research Applications
Synthesis of Novel Analogues
The synthesis of novel analogues using pyrazole carbaldehyde precursors, such as the synthesis of 4-(3-nitro-2H-chromen-2-yl)-1,3-diphenyl-1H-pyrazole analogues, demonstrates the utility of such compounds in creating diverse chemical libraries. The use of pyrazole carbaldehyde precursors, similar to 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde, indicates their role in synthesizing new chemical entities (Veeranki et al., 2023).
Schiff Base Formation with Chitosan
Pyrazole derivatives, like those derived from pyrazole carbaldehyde, have been used to react with chitosan to form Schiff bases. These Schiff bases exhibit antimicrobial activities, showing the relevance of pyrazole derivatives in biological and medicinal chemistry (Hamed et al., 2020).
Antimicrobial Activities
The synthesis of functional derivatives of pyrazole-carbaldehydes, similar to the compound , has been explored for their antimicrobial activities. These compounds have shown efficacy against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Anonymous, 2021).
Development of Heterocycles
The precursor role of pyrazole carbaldehydes in the synthesis of novel heterocycles, such as 2-(pyrazol-4-yl)-1,3-oxaselenolanes, highlights their importance in organic chemistry for developing complex molecular architectures (Papernaya et al., 2015).
Antioxidant and Anti-Inflammatory Activities
Derivatives of 1H-pyrazole-4-carbaldehyde, structurally related to the compound , have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. This suggests the potential application of similar compounds in therapeutic contexts (Sudha et al., 2021).
properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)cyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-7-8-3-1-2-4-10(8)12-6-9(5-11-12)13(15)16/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHKGGPFBSCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C=O)N2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



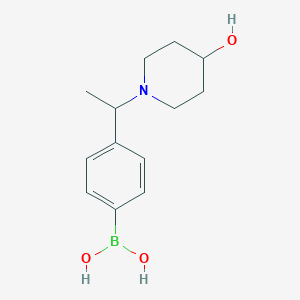
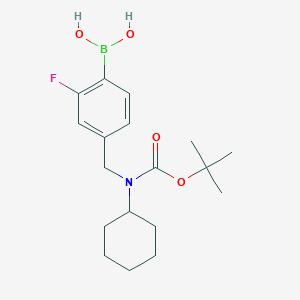


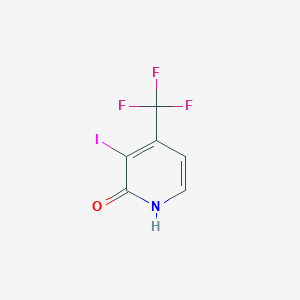
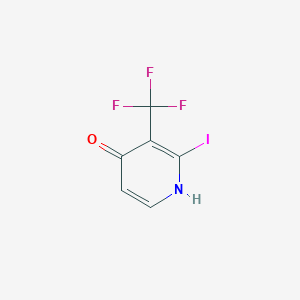
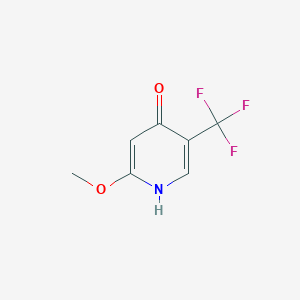


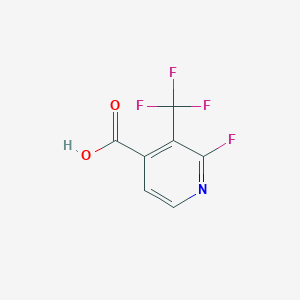
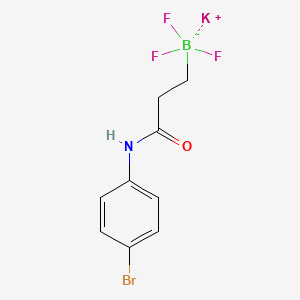
![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)
